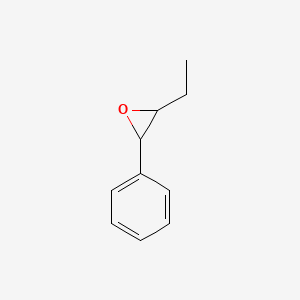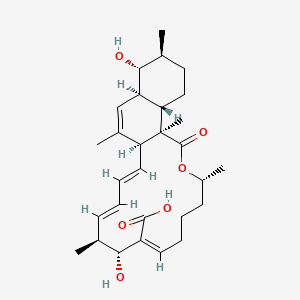
Tubelactomicin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tubelactomicin A is a 16-membered macrolide which exhibits strong and specific antimicrobial activities against rapid-growing Mycobacteria including drug-resistant strains. It is isolated from the culture broth of Nocardia sp.MK703-102F1 It has a role as a metabolite, an antimicrobial agent and an antitubercular agent. It is a macrolide, a monocarboxylic acid and a secondary alcohol.
Aplicaciones Científicas De Investigación
Antitubercular Properties
Tubelactomicin A has been identified as a potent antitubercular lactone antibiotic. Its effectiveness against acid-fast bacteria, including drug-resistant strains, highlights its potential in treating tuberculosis and related infections. Notably, this compound was isolated from the culture broth of the actinomycete strain Nocardia, underlining its natural antibiotic properties (Igarashi et al., 2000).
Chemical Synthesis
The total synthesis of Tubelactomicin A has been a significant focus of research, demonstrating the compound's structural complexity and pharmaceutical potential. Researchers have developed various synthetic pathways, involving intramolecular Diels–Alder reaction, Suzuki–Miyaura coupling, and macrolactonization techniques, to create this complex 16-membered lactone antibiotic (Hosokawa et al., 2006). This synthesis is crucial for understanding the structural aspects of Tubelactomicin A and potentially developing derivatives with enhanced properties.
Structure Elucidation
The structural analysis of Tubelactomicin A, including its absolute configuration, has been determined through extensive spectroscopic analysis and X-ray crystallographic studies. This research is pivotal for understanding the molecular basis of its antibacterial activity and for the development of synthetic analogs (Igarashi et al., 2000).
Development of Analogues
Research has also focused on the synthesis of Tubelactomicin A analogues, such as Tubelactomicins B, D, and E. These efforts have helped establish the relative and absolute configurations of these compounds, providing insights into their potential as antimicrobial agents (Sawamura et al., 2007).
Propiedades
Nombre del producto |
Tubelactomicin A |
|---|---|
Fórmula molecular |
C29H42O6 |
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
(1S,2E,4E,6S,7R,8Z,13R,16R,17S,20S,21R,22R)-7,21-dihydroxy-6,13,16,20,24-pentamethyl-15-oxo-14-oxatricyclo[14.8.0.017,22]tetracosa-2,4,8,23-tetraene-8-carboxylic acid |
InChI |
InChI=1S/C29H42O6/c1-17-10-6-9-13-23-19(3)16-22-24(15-14-18(2)26(22)31)29(23,5)28(34)35-20(4)11-7-8-12-21(25(17)30)27(32)33/h6,9-10,12-13,16-18,20,22-26,30-31H,7-8,11,14-15H2,1-5H3,(H,32,33)/b10-6+,13-9+,21-12-/t17-,18-,20+,22+,23-,24-,25+,26+,29-/m0/s1 |
Clave InChI |
LWPAZPOZBPFAAE-WSQSGNSCSA-N |
SMILES isomérico |
C[C@H]1CC[C@H]2[C@H]([C@@H]1O)C=C([C@H]\3[C@@]2(C(=O)O[C@@H](CCC/C=C(/[C@@H]([C@H](/C=C/C=C3)C)O)\C(=O)O)C)C)C |
SMILES canónico |
CC1CCC2C(C1O)C=C(C3C2(C(=O)OC(CCCC=C(C(C(C=CC=C3)C)O)C(=O)O)C)C)C |
Sinónimos |
tubelactomicin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




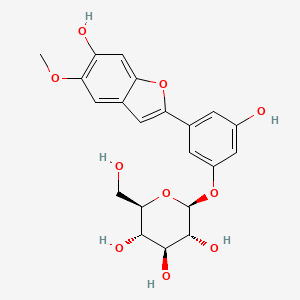
![1-[2-[4-Methoxy-3-[3-(4-methoxyphenyl)propoxy]phenyl]ethyl]imidazole;hydrochloride](/img/structure/B1248058.png)
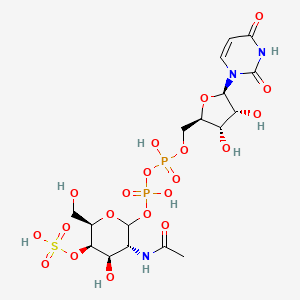
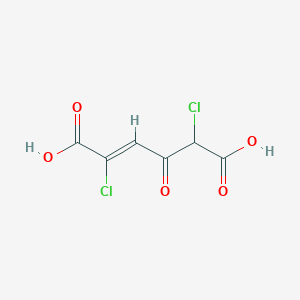
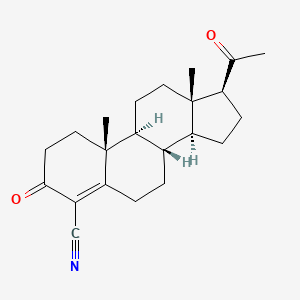
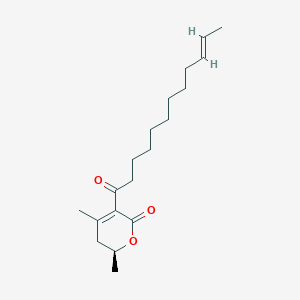
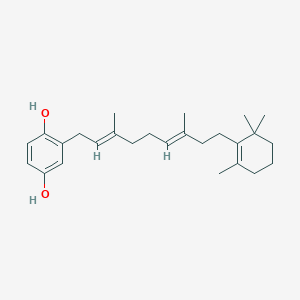
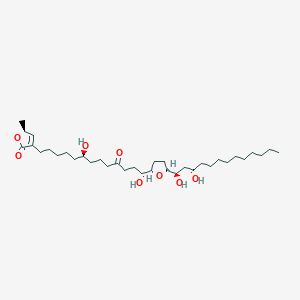
![(2E,4E)-N-[(1S,2R,2'R,6R)-4-chloro-2'-hydroxy-5-oxospiro[7-oxabicyclo[4.1.0]hept-3-ene-2,5'-oxolane]-3'-yl]-4,6-dimethyldodeca-2,4-dienamide](/img/structure/B1248070.png)

